2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
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Overview
Description
2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a chemical compound with the molecular formula C20H14ClN3O It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with 4-phenoxyaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different functional groups .
Scientific Research Applications
2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(2-methoxyphenyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxy group can enhance its ability to interact with certain molecular targets, potentially making it more effective as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
827031-01-6 |
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Molecular Formula |
C20H14ClN3O |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H14ClN3O/c21-20-23-18-9-5-4-8-17(18)19(24-20)22-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,22,23,24) |
InChI Key |
FCUSFJLEWYXGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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